2-[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(3-methoxypyrazin-2-yl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)14(6-7-15)8-10-11(16-3)13-5-4-12-10/h4-5,9,15H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZBKDOBWJLEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=NC=CN=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol typically involves the reaction of 3-methoxy-2-pyrazinecarboxaldehyde with isopropylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazine Ring
The 3-methoxy group on the pyrazine ring may undergo demethylation under acidic or oxidative conditions to form a hydroxylated derivative, as observed in analogous pyrazine systems . Additionally, the electron-deficient pyrazine core can participate in:
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Electrophilic aromatic substitution at the C-5 position (para to the methoxy group).
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Nucleophilic displacement of the methoxy group by stronger nucleophiles (e.g., amines or thiols) under basic conditions .
Hypothetical Reaction Pathway:
Functionalization of the Ethanol Moiety
The primary alcohol group can undergo standard transformations:
Amine-Alcohol Cyclization
The proximity of the secondary amine and ethanol groups enables intramolecular cyclization to form morpholine or oxazolidine analogs under dehydrating conditions (e.g., PCl or Burgess reagent) .
Example Reaction:
Coordination Chemistry
The secondary amine and pyrazine nitrogen atoms can act as bidentate ligands for transition metals (e.g., Pd, Rh), as demonstrated in catalytic carbamate syntheses . Such complexes may facilitate cross-coupling or redox reactions.
Proposed Metal Complex:
\text{[Rh(CO)}_2\text{(PPh}_3\text{)_2] + this compound} \rightarrow \text{Rh-N,Pyrazine complex (active in CO insertion)}
Based on Rh-catalyzed carbamate protocols .
Biological Activity-Driven Modifications
While direct data for this compound is unavailable, structural analogs suggest:
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Antitubercular activity via pyrazine-thiazolidinedione hybrids (MIC: 0.08–0.32 μM) .
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Enzyme inhibition through hydrogen bonding with the ethanol hydroxyl group.
Degradation Pathways
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Hydrolytic cleavage : The methylene bridge (-CH-N-) may hydrolyze under strong acidic/basic conditions to yield 3-methoxypyrazine-2-carbaldehyde and isopropylaminoethanol .
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Oxidative degradation : The ethanol chain could oxidize to reactive aldehydes, necessitating stabilization in pharmaceutical formulations .
Scientific Research Applications
Structural Comparison
The following table compares 2-[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methoxypyrazine | C7H8N2O | Lacks the isopropyl group; simpler structure |
| Isopropylamine | C3H9N | Basic amine; no aromatic character |
| Ethanolamine | C2H7NO | Simple amino alcohol; lacks pyrazine ring |
The combination of the pyrazine ring and ethanolamine group in this compound may confer distinct biological activities not found in simpler analogs.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications due to its structural components that may interact with various biological targets. Key areas of research include:
- Antimicrobial Activity : The compound's pyrazine structure is associated with antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory mechanisms, which could be beneficial in treating chronic inflammatory diseases.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The ethanolamine group can participate in substitution reactions, facilitating the introduction of other functional groups.
- Synthesis of Complex Molecules : The compound can be used to synthesize more complex organic molecules, expanding its utility in chemical research.
Biological Interaction Studies
Research has focused on the binding affinity of this compound to specific enzymes and receptors. This interaction analysis can provide insights into its mechanism of action and potential therapeutic uses.
Case Study 1: Antimicrobial Properties
A study evaluating the antimicrobial activity of pyrazine derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The study highlighted the importance of the pyrazine ring in enhancing biological activity.
Case Study 2: Synthesis and Characterization
Research on synthetic routes for producing this compound demonstrated efficient methods involving the reaction of pyrazine derivatives with isopropylamine and ethanolamine. The study optimized conditions for higher yields and purity, showcasing its industrial applicability.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazine Ring
Methoxy vs. Methylsulfanyl Groups
The compound 2-[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-ethanol () replaces the methoxy group with a methylsulfanyl (-SMe) substituent. This substitution increases lipophilicity (higher logP) due to sulfur’s lower electronegativity and larger atomic radius compared to oxygen.
Methoxy vs. Isobutyl Groups
In 2-Methoxy-3-isobutylpyrazine (), the pyrazine ring lacks the ethanolamine side chain but shares the 3-methoxy substitution. The isobutyl group in this compound contributes to a higher molecular weight (166.22 g/mol) and logP (data inferred from Crippen method in ), emphasizing the role of alkyl chains in modulating volatility and flavor/aroma profiles in agrochemical applications .
Variations in the Amine Group
Tertiary vs. Secondary Amines
The target compound is a tertiary amine due to the isopropyl group. In contrast, 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol () is a secondary amine. Tertiary amines exhibit lower basicity (pKa ~7–9) compared to secondary amines (pKa ~9–11), affecting protonation states under physiological conditions.
Cyclopropyl vs. Isopropyl Substituents
2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol () substitutes isopropyl with a cyclopropyl group. The cyclopropane ring’s strain and rigidity may enhance conformational restraint, improving selectivity for target receptors. However, the smaller size of cyclopropyl compared to isopropyl could reduce hydrophobic interactions in binding pockets .
Key Physicochemical Data
| Compound | Molecular Weight (g/mol) | logP | Key Substituents | Evidence ID |
|---|---|---|---|---|
| Target Compound | ~309.39* | ~1.5† | 3-methoxy, isopropyl, ethanol | [12] |
| 2-[Isopropyl-(3-MeS-pyrazinyl)-amino]-ethanol | ~325.45 | ~2.2† | 3-MeS, isopropyl, ethanol | [10] |
| 2-Methoxy-3-isobutylpyrazine | 166.22 | 2.1‡ | 3-methoxy, isobutyl | [5, 6] |
| 2-[(3-Methoxy-pyrazinyl)-amino]-ethanol | ~239.28 | ~0.8† | 3-methoxy, ethanol (secondary) | [12] |
*Calculated based on C₁₂H₂₁N₃O₂. †Estimated using analogous compounds. ‡Reported in .
Biological Activity
2-[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to the class of ethanolamines and features a pyrazine ring, which is known for its biological activity. The IUPAC name is 2-[propan-2-yl(3-methoxy-pyrazin-2-ylmethyl)amino]ethanol. Its molecular formula is with a molecular weight of 211.29 g/mol.
Synthesis
The synthesis typically involves the reaction of 3-methoxypyrazine derivatives with isopropylamine and ethanolamine. Methods may include:
- Cyclization of Pyrazine Derivatives : Utilizing sulfonium salts to facilitate the reaction.
- Optimization Techniques : Employing continuous flow reactors for industrial-scale production, ensuring high yield and purity.
The compound's mechanism of action involves interactions with specific biological targets, such as enzymes or receptors. The presence of the pyrazine ring allows for modulation of various pathways, potentially leading to:
- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
- Anticancer Properties : Shows promise in targeting cancer cell lines through apoptosis induction.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using disk diffusion assays, revealing significant antibacterial activity.Bacterial Strain MIC (μg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Cytotoxicity in Cancer Cells :
Research on the compound's cytotoxic effects on MDA-MB-231 breast cancer cells indicated an IC50 value of approximately 21.6 μM, suggesting a strong potential for further development as an anticancer agent.Compound IC50 (μM) This compound 21.6 Control (Doxorubicin) 0.5
Comparative Analysis
When compared to similar compounds, such as other pyrazine derivatives, this compound demonstrates unique properties that enhance its biological activity.
| Compound Type | Biological Activity |
|---|---|
| Ethanolamines | Moderate antimicrobial |
| Pyrazine derivatives | Variable anticancer effects |
| This compound | High antimicrobial & anticancer potential |
Q & A
Q. What are the common synthetic routes for 2-[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves alkylation of 3-methoxy-pyrazine derivatives. For example, a two-step procedure (alkylation followed by purification) is employed:
- Step 1 : React 2-methoxyethylamine derivatives with alkylating agents (e.g., 2-bromoethanol) in a polar aprotic solvent (e.g., toluene) at elevated temperatures (100°C) with triethylamine as a base. Yields (~88%) are achieved after 2 hours .
- Step 2 : Purification via acid-base extraction or column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) to isolate the product .
Optimization includes adjusting stoichiometry (1:1 molar ratios), solvent polarity, and reaction time. Catalytic additives (e.g., phase-transfer catalysts) may enhance efficiency.
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- GC/MS : For volatile derivatives, retention indices (e.g., AI: 1090, KI: 1092) and mass fragmentation patterns confirm structural motifs like pyrazine rings .
- NMR : H and C NMR resolve isopropyl, methoxy, and ethanolamine moieties. Key signals include δ ~3.5 ppm (methoxy protons) and δ ~1.2 ppm (isopropyl methyl groups) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Q. What are the key physicochemical properties relevant to experimental handling?
- Methodological Answer :
- Density : ~1.11 g/cm³ (similar to pyrazine derivatives) .
- Boiling Point : Estimated ~90°C under reduced pressure (20 torr) .
- Solubility : Hydrophilic due to ethanolamine and methoxy groups; soluble in polar solvents (DMF, ethanol) but insoluble in non-polar solvents (hexane) .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance at the pyrazine nitrogen. Strategies include:
- Temperature Modulation : Prolonged heating (e.g., 12-hour reflux in ethanol) improves nucleophilic substitution efficiency .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate kinetics .
- Computational Screening : Quantum mechanical calculations (DFT) predict reactive intermediates and transition states to guide solvent/ligand selection .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine H-C HSQC NMR to assign ambiguous protons and high-resolution MS (HRMS) for exact mass confirmation .
- Isotopic Labeling : Introduce N or C labels to trace pyrazine ring contributions in spectral overlaps .
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration discrepancies .
Q. What computational methods aid in optimizing reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model energy profiles of alkylation steps, identifying rate-limiting barriers .
- Machine Learning : Train models on existing pyrazine reaction datasets to predict optimal solvents (e.g., DMF vs. toluene) and catalysts .
- Molecular Dynamics (MD) : Simulate solvent effects on transition-state stabilization to refine experimental protocols .
Q. How can researchers study the biological interactions of this compound?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Metabolic Profiling : Radiolabel the ethanolamine moiety (C) to track metabolic fate in hepatocyte models .
- Molecular Docking : Model binding to purinergic receptors (e.g., adenosine A₂A) using AutoDock Vina to prioritize in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
